molecular formula C13H10N2 B1266506 4-Amino-4'-cyanobiphenyl CAS No. 4854-84-6

4-Amino-4'-cyanobiphenyl

Cat. No.: B1266506
CAS No.: 4854-84-6
M. Wt: 194.23 g/mol
InChI Key: CPJQKNUJNWPAPH-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-4’-cyanobiphenyl plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 leads to the formation of reactive intermediates that can further interact with DNA and proteins, potentially causing mutations and other biochemical changes . Additionally, 4-Amino-4’-cyanobiphenyl has been shown to exhibit excellent photovoltaic properties, making it useful in devices for optical and photocurrent measurements .

Cellular Effects

4-Amino-4’-cyanobiphenyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and affect cell function . This oxidative stress can also impact cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. Furthermore, 4-Amino-4’-cyanobiphenyl has been shown to interact with cellular proteins, affecting their function and stability .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-4’-cyanobiphenyl involves several key processes. At the molecular level, the compound can bind to DNA and form adducts, leading to mutations and other genetic alterations . It also interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and other molecular effects . The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-4’-cyanobiphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Amino-4’-cyanobiphenyl can degrade over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to 4-Amino-4’-cyanobiphenyl has been associated with chronic effects such as DNA damage and carcinogenesis .

Dosage Effects in Animal Models

The effects of 4-Amino-4’-cyanobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of 4-Amino-4’-cyanobiphenyl can lead to adverse effects such as liver and bladder cancer in animal models . These toxic effects are likely due to the compound’s ability to generate ROS and form DNA adducts, leading to mutations and other cellular damage .

Metabolic Pathways

4-Amino-4’-cyanobiphenyl is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as N-hydroxy-4-aminobiphenyl . These intermediates can further react with DNA and proteins, forming adducts and causing genetic damage. The compound’s metabolism also involves interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-Amino-4’-cyanobiphenyl within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific amino acid transporters, which facilitate its uptake into cells . Once inside the cells, 4-Amino-4’-cyanobiphenyl can bind to proteins and other biomolecules, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

4-Amino-4’-cyanobiphenyl exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, including the nucleus, where it can interact with DNA and form adducts . Additionally, 4-Amino-4’-cyanobiphenyl can be targeted to specific organelles through post-translational modifications and targeting signals, affecting its function and activity within the cell .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-cyanobiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and cyano groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Halogenated and nucleophile-substituted derivatives.

Scientific Research Applications

4-Amino-4’-cyanobiphenyl has a wide range of applications in scientific research:

Properties

IUPAC Name

4-(4-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQKNUJNWPAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6036835
Record name 4-Amino-4'-cyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6036835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4854-84-6
Record name 4′-Amino[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4854-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-cyanobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4854-84-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105455
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-4'-cyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6036835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-4'-CYANOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB83VM8N1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the application of high pressure affect the UV-Vis absorption spectrum of 4-amino-4'-cyanobiphenyl in aqueous solutions?

A1: Research indicates that increasing pressure up to 6 kbar on aqueous solutions of this compound results in a red shift in its ultraviolet and visible absorption spectra []. This suggests that compression influences the energy difference between ground and excited electronic states within the molecule.

Q2: What insights can surface-enhanced Raman scattering (SERS) provide into the interaction of (E)-4′,4‴-(diazene-1,2-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (DDBBC), a derivative of this compound, with metal surfaces?

A2: SERS analysis, supported by quantum chemical calculations, reveals that DDBBC, synthesized from this compound, interacts with silver surfaces through its N═N and C≡N bonds []. This interaction leads to a flat orientation of DDBBC molecules on the silver surface. Furthermore, the research observes surface-catalyzed photodissociation of DDBBC in acidic solutions, highlighting the potential of plasmon-driven reactions involving this compound.

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